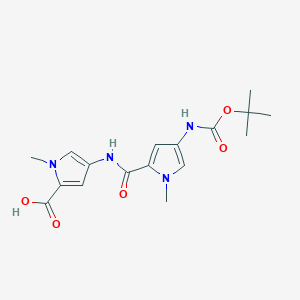

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22N4O5 and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known to interact with its target receptor, potentially influencing its activity

Biochemical Pathways

Given its target, it may be involved in pathways related to cell growth and differentiation

Result of Action

Given its target, it may influence processes such as cell growth, differentiation, and the mitotic cycle . .

Biologische Aktivität

The compound 4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid, often referred to as Boc-Py-OH, is a derivative of pyrrole that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 240.26 g/mol

- CAS Number : 77716-11-1

- Purity : Typically >98% (HPLC)

The biological activity of Boc-Py-OH can be attributed to its structural features that enable interactions with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for modulation of protein interactions, while the pyrrole moiety may contribute to its pharmacological effects through:

- Inhibition of Enzymatic Activity : Compounds similar to Boc-Py-OH have been noted for their ability to inhibit certain enzymes, which can be crucial in disease pathways.

- Quorum Sensing Inhibition : Research indicates that pyrrole derivatives can act as quorum sensing inhibitors, potentially disrupting bacterial communication and biofilm formation, particularly in pathogens like Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of Boc-Py-OH demonstrated that it significantly reduced biofilm formation in Pseudomonas aeruginosa. The compound was tested at varying concentrations (0.5 mg/mL to 1.0 mg/mL), showing a marked decrease in pyocyanin production and rhamnolipid levels, which are critical virulence factors for this pathogen .

Case Study 2: Cytotoxic Effects

In vitro studies on several cancer cell lines revealed that Boc-Py-OH exhibited selective cytotoxicity. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Research Findings

Recent research has highlighted the importance of structural modifications in pyrrole derivatives for enhancing biological activity. The introduction of the Boc group not only improves solubility but may also influence the compound's interaction with target proteins, thereby affecting its pharmacological profile .

Additionally, molecular docking studies have provided insights into how Boc-Py-OH interacts with key biological targets, revealing potential binding sites that could be exploited for drug design .

Eigenschaften

IUPAC Name |

1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRBNYGJOCAJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444556 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126092-98-6 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.